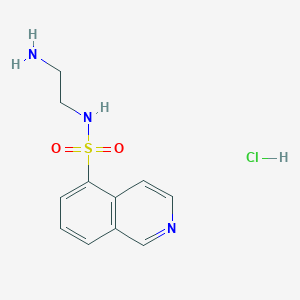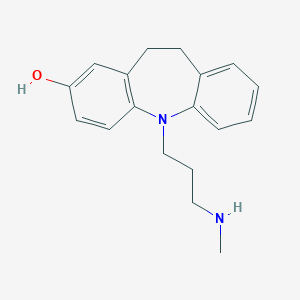
N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride
描述
“N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride” is a compound with the CAS Number: 116970-50-4 . It is a white to off-white powder or crystals . This compound belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring and forming benzo[c]pyridine .
Molecular Structure Analysis
The molecular formula of “N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride” is C11H13N3O2S.ClH . The InChI Code is 1S/C11H13N3O2S.ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;/h1-4,6,8,14H,5,7,12H2;1H .Physical And Chemical Properties Analysis
“N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride” is a solid compound with a light yellow color . It is soluble in water . The compound should be stored at room temperature in an inert atmosphere .科学研究应用
Vasodilatory Activity
N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives have been studied for their vasodilatory activity . This means they can cause the dilation of blood vessels, which can help in the treatment of conditions like hypertension and angina.
Protein Kinase Inhibition
H-9 hydrochloride is known to be an effective inhibitor of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, H-9 hydrochloride can potentially regulate various cellular activities.
cAMP and cGMP-dependent Protein Kinases Inhibition
H-9 hydrochloride is also effective against cAMP and cGMP-dependent protein kinases . These are specific types of protein kinases that play key roles in cellular signaling. Inhibition of these kinases can have significant effects on cellular processes.
Affinity Ligand for Protein Kinases
H-9 hydrochloride can be used as an affinity ligand for the purification of protein kinases . This means it can bind to protein kinases in a specific and reversible manner, which can be useful in biochemical research and drug development.
Drug Delivery Applications
pH sensitive hydrogels, which can include H-9 hydrochloride, have been widely studied and used in biomedical applications, especially in drug delivery applications . These hydrogels can release drugs in a controlled manner in response to changes in pH, which can be particularly useful for targeted drug delivery in the gastrointestinal tract.
Biosensor Applications
pH sensitive hydrogels, including those that incorporate H-9 hydrochloride, can also be used in biosensors . These devices can detect biological signals and convert them into electrical signals, which can be useful in various fields, including medical diagnostics and environmental monitoring.
作用机制
Target of Action
The primary target of H-9 hydrochloride is casein kinase 1 . Casein kinase 1 is a type of protein kinase, an enzyme that modifies other proteins by chemically adding phosphate groups to them. This process, known as phosphorylation, can change the function or activity of a protein.
Mode of Action
H-9 hydrochloride acts as a selective inhibitor of casein kinase 1 . By inhibiting this enzyme, H-9 hydrochloride prevents the phosphorylation of certain proteins, thereby altering their activity.
Biochemical Pathways
One of the key pathways affected by H-9 hydrochloride involves the release of histamine from human basophils . Histamine is a compound involved in local immune responses and regulating physiological function in the gut. It also acts as a neurotransmitter. H-9 hydrochloride inhibits histamine release when induced by certain stimuli, suggesting that it affects specific pathways of basophil activation .
Result of Action
By inhibiting casein kinase 1 and affecting histamine release, H-9 hydrochloride can influence a variety of cellular processes. For example, it can alter immune responses and potentially affect neurotransmission .
Action Environment
The action, efficacy, and stability of H-9 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially affect the stability and activity of the compound.
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
N-(2-aminoethyl)isoquinoline-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S.ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;/h1-4,6,8,14H,5,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMCOVXWUOADQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151614 | |
| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride | |
CAS RN |
116970-50-4 | |
| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116970-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116970504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol](/img/structure/B23120.png)

![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one](/img/structure/B23123.png)


![1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide](/img/structure/B23138.png)

![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)

